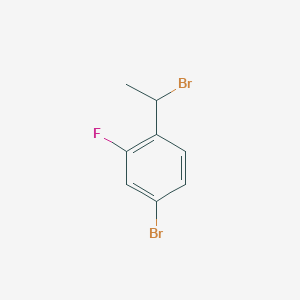

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene

Vue d'ensemble

Description

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is an organic compound with the molecular formula C8H7Br2F It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and a bromoethyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene typically involves the bromination of 1-(1-bromoethyl)-2-fluorobenzene. This can be achieved through the following steps:

Bromination: The starting material, 1-(1-bromoethyl)-2-fluorobenzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Applications De Recherche Scientifique

Organic Synthesis

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene serves as a versatile intermediate in the synthesis of various organic compounds. Its unique substitution pattern allows it to participate in electrophilic aromatic substitution reactions, making it valuable for creating complex molecular architectures.

Table 1: Synthesis Applications

| Application Type | Description |

|---|---|

| Pharmaceuticals | Used as a precursor for drug development and synthesis. |

| Agrochemicals | Intermediate in the production of herbicides and pesticides. |

| Dyes and Pigments | Utilized in the synthesis of colorants for industrial applications. |

Biological Studies

This compound is significant in studying biological pathways involving brominated organic molecules. It interacts with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of xenobiotics.

Table 2: Biological Mechanisms

| Mechanism | Description |

|---|---|

| Enzyme Interaction | Acts as a substrate for CYP1A2 and CYP2D6, influencing drug metabolism. |

| Signal Transduction | Modulates receptor proteins and enzymes affecting cellular signaling pathways. |

Pharmaceutical Development

Due to its ability to modify biological processes, this compound is explored for its potential as a therapeutic agent. Its interactions with key metabolic enzymes may lead to the development of new drugs targeting specific diseases.

Case Study 1: Drug Metabolism

A study investigated the effects of this compound on the metabolism of co-administered drugs in animal models. Results indicated that this compound inhibited CYP1A2 and CYP2D6 activity, leading to altered pharmacokinetics of substrates metabolized by these enzymes. This finding underscores the importance of understanding drug interactions involving halogenated compounds.

Case Study 2: Agrochemical Synthesis

In agrochemical research, this compound was utilized to synthesize novel herbicides with improved efficacy against resistant weed species. The structural modifications enabled by this compound facilitated the development of compounds that target specific biological pathways in plants.

Mécanisme D'action

The mechanism by which 4-Bromo-1-(1-bromoethyl)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity, leading to specific biological or chemical outcomes. The exact pathways and targets depend on the context of its use in research or applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Bromo-1-(1-bromoethyl)benzene

- 4-Bromo-2-fluorobenzene

- 1-Bromo-4-(bromomethyl)benzene

Uniqueness

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene is unique due to the presence of both bromine and fluorine substituents on the benzene ring, which can significantly alter its chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where these properties are desired .

Activité Biologique

4-Bromo-1-(1-bromoethyl)-2-fluorobenzene, a polyhalogenated aromatic compound, has garnered attention in the fields of medicinal chemistry and toxicology due to its unique structural properties and biological activities. This compound is characterized by the presence of bromine and fluorine substituents on a benzene ring, which significantly influence its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a benzene ring with a bromoethyl group attached, enhancing its reactivity. The presence of multiple halogens contributes to its electrophilic characteristics, making it suitable for various biochemical interactions.

Interaction with Cytochrome P450 Enzymes

Research indicates that this compound interacts with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics. These interactions can influence cellular signaling pathways by modulating enzyme activities and affecting gene expression through interactions with transcription factors .

Cytotoxic Effects

The compound may exhibit cytotoxic effects due to the formation of reactive intermediates that interact with cellular macromolecules. Studies have shown that exposure to high concentrations can lead to significant alterations in cellular processes, including enzyme activity modulation and changes in gene expression profiles .

Toxicological Profile

Toxicological evaluations have reported median lethal dose (LD50) values ranging from 2,200 mg/kg to 3,788 mg/kg in rat models. Symptoms observed at lethal doses include tremors, limpness, and weight loss, indicating potential neurotoxic effects . Acute inhalation studies have also demonstrated significant toxicity, with observable effects such as lethargy and respiratory distress at various exposure levels .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds. The following table summarizes key features:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-fluorobenzene | Contains one bromine and one fluorine atom | Simpler structure; less reactive due to fewer halogens |

| 4-Bromo-2-fluorotoluene | Contains a methyl group instead of an ethyl group | Alters physical properties; different reactivity profile |

| 4-Bromophenethyl bromide | Lacks fluorine; simpler structure | Less reactive due to absence of fluorine |

| 4-Bromo-1-(2-bromoethyl)benzene | Contains two bromoethyl groups | Different substitution pattern; higher reactivity |

This comparative analysis highlights the unique combination of halogen substituents in this compound that significantly influences its reactivity and potential applications in synthetic chemistry.

The mechanism of action involves interactions with specific molecular targets influenced by the halogen atoms. These interactions may lead to inhibition or modulation of enzyme activities, impacting various biological pathways. The presence of bromine and fluorine enhances binding affinities to biological molecules, making it a candidate for further therapeutic exploration .

Case Studies

Several studies have investigated the antimicrobial and anticancer properties of similar compounds. For instance, derivatives of this compound have been explored for their efficacy against various bacterial strains and cancer cell lines. These studies suggest potential applications in drug development focused on targeting specific pathways involved in disease progression .

Propriétés

IUPAC Name |

4-bromo-1-(1-bromoethyl)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2F/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDIPFQZUPDNSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2F | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.